molecular formula C14H16N4O5 B6005867 N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B6005867
M. Wt: 320.30 g/mol
InChI Key: BAAXDFQHICLNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as DNP, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a member of the pyrazole family and is known for its unique properties that make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the activation of the caspase pathway, which leads to apoptosis in cancer cells. N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and act as a fluorescent probe for the detection of metal ions. Additionally, N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its unique properties, which make it suitable for a wide range of applications. Additionally, N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, including its use as a potential anti-cancer agent and its use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. The final step involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl 4-nitro-3-oxobutanoate to form N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been widely used in scientific research for various purposes, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-4-17-8-10(18(20)21)13(16-17)14(19)15-9-5-6-11(22-2)12(7-9)23-3/h5-8H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXDFQHICLNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

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